molecular formula C9H6BF3O2S B13402888 (5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid

(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid

Cat. No.: B13402888
M. Wt: 246.02 g/mol
InChI Key: ZRWIBOULEXTWBN-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a benzo[b]thiophene ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid typically involves the following steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Borylation: The final step involves the borylation of the benzo[b]thiophene derivative to introduce the boronic acid group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for (5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Properties

IUPAC Name

[5-(trifluoromethyl)-1-benzothiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3O2S/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWIBOULEXTWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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